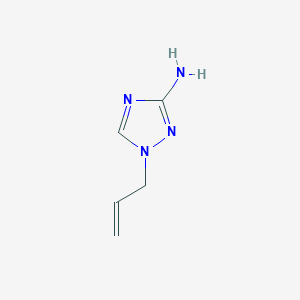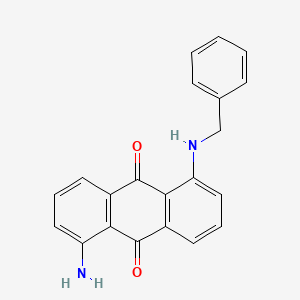
1-Amino-5-(benzylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-5-(benzylamino)anthracene-9,10-dione is a derivative of anthracene, an aromatic hydrocarbon consisting of three fused benzene rings. This compound is notable for its unique structure, which includes amino and benzylamino groups attached to the anthracene core. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties, making them valuable in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1-Amino-5-(benzylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with appropriate amines. One common method includes the reaction of 1,4-dichloro-2,3-dihydro-5,8-dihydroxyanthracene-9,10-dione with benzylamine, followed by oxidation to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
1-Amino-5-(benzylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Amino-5-(benzylamino)anthracene-9,10-dione has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-Amino-5-(benzylamino)anthracene-9,10-dione involves its interaction with cellular proteins and DNA. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits key enzymes involved in cell proliferation, such as topoisomerases and kinases . These interactions make it effective in targeting cancer cells and other rapidly dividing cells .
Comparación Con Compuestos Similares
1-Amino-5-(benzylamino)anthracene-9,10-dione can be compared with other anthracene derivatives, such as:
Mitoxantrone: A synthetic anthraquinone used in cancer therapy, known for its lower cardiotoxicity compared to other anthracyclines.
Ametantrone: Another anthraquinone derivative with anticancer properties, but with different toxicity profiles.
1,4-Diaminoanthraquinone: Known for its use in dye production and biological applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
88447-10-3 |
|---|---|
Fórmula molecular |
C21H16N2O2 |
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
1-amino-5-(benzylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O2/c22-16-10-4-8-14-18(16)20(24)15-9-5-11-17(19(15)21(14)25)23-12-13-6-2-1-3-7-13/h1-11,23H,12,22H2 |
Clave InChI |
UXFFRVRMEYIOTE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


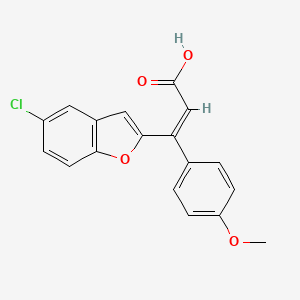
![Octahydro-1H-pyrrolo[2,3-C]pyridin-2-one](/img/structure/B13146536.png)
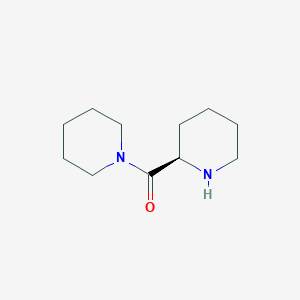


![2-(((4-(3-Methoxypropoxy)-3-methylpyridin-2-yl)methyl)thio)-6,7-dihydro-3H-benzofuro[5,6-d]imidazole](/img/structure/B13146567.png)
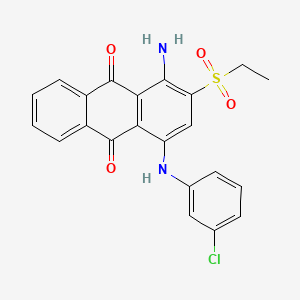
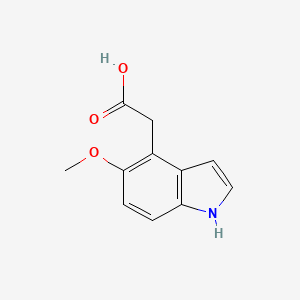
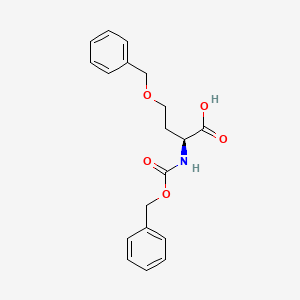
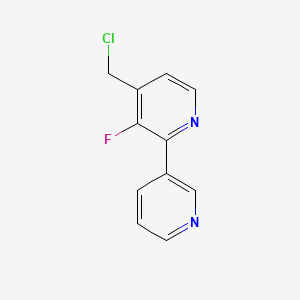
![N-[4,6-Di(benzenesulfonyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13146600.png)


